molecular formula C20H17NO B2749260 N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide CAS No. 551930-59-7

N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide

Cat. No. B2749260
CAS RN: 551930-59-7
M. Wt: 287.362
InChI Key: JQTMPZDVGQFQDL-UHFFFAOYSA-N
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Description

“N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide” is a compound that is related to a class of compounds known as 1H-inden-1-one substituted acetamide derivatives . These compounds have been studied for their anticancer activity .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,3-dihydro-1H-inden-1-ones with suitable 2-chloroacetamides . This reaction yields 2,3-dihydro-1H-inden-2-ylidene derivatives . The structure of the newly synthesized compounds is confirmed by IR, 1H-NMR, mass spectroscopic data, and elemental analyses .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set . The geometrical parameters, frontier molecular orbitals, global reactivity parameters, and MESP surfaces were all predicted using the same basis set on completely optimized geometries .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding 2,3-dihydro-1H-inden-2-ylidene derivatives . These are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 1H-Inden-1-one, 2,3-dihydro- has a molecular weight of 132.1592 .

Scientific Research Applications

Antimicrobial Activity

N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide: and its derivatives have been investigated for their antimicrobial properties. Specifically, 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione–[1,2,3]triazole hybrid derivatives were synthesized using click chemistry reactions. These compounds were then screened against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, some of the synthesized compounds demonstrated high antibacterial activity, while others showed potential as antifungal agents .

Imidazole Derivatives

The compound’s structure suggests that it contains an imidazole moiety. Imidazole derivatives have diverse applications, including antimicrobial and larvicidal activities. For instance, novel imidazole molecules synthesized using a Cu(II) catalyst were evaluated for their antimicrobial and larvicidal properties. The Cu(phen)Cl2 catalyst was found to be particularly effective in this context .

Computational Chemistry

Computational studies, such as density functional theory (DFT) calculations, could provide insights into the electronic structure, stability, and reactivity of N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide. These insights could guide further experimental investigations.

properties

IUPAC Name

N-[3-(1H-inden-2-yl)-1H-inden-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c1-13(22)21-19-12-16-8-4-5-9-18(16)20(19)17-10-14-6-2-3-7-15(14)11-17/h2-10H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTMPZDVGQFQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C1)C3=CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide

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